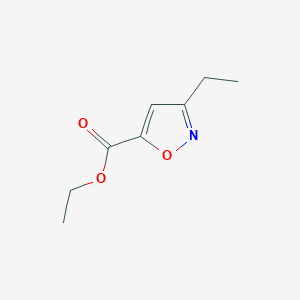

Ethyl 3-ethylisoxazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

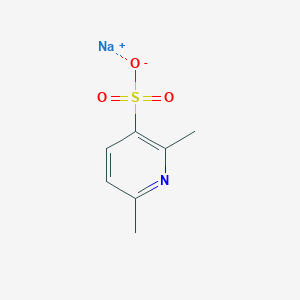

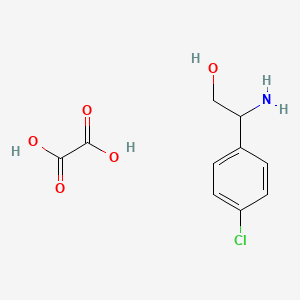

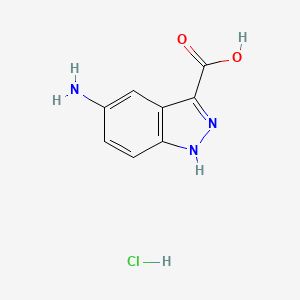

Isoxazole derivatives, such as Ethyl 3-ethylisoxazole-5-carboxylate, are compounds that contain an isoxazole ring, which is a five-membered heterocycle containing one oxygen atom and one nitrogen atom. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate involves the use of a directing group to achieve selective functionalization at the C-5 position . Another approach involves the [3+2] cycloaddition reaction, which is a versatile method for constructing isoxazole rings, as demonstrated in the synthesis of liquid-crystalline materials based on 3-arylisoxazolyl-5-carboxylic acid . Additionally, the reaction of ethyl 5-aroyl-4-pyrone-2-carboxylates with hydroxylamine yields ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using various analytical techniques. X-ray analysis has been employed to determine the structure of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate, an isoxazol-3(2H)-one rearrangement product . Density functional theory (DFT) calculations are also used to study the structural properties of liquid-crystalline compounds derived from isoxazole cores .

Chemical Reactions Analysis

Isoxazole derivatives undergo a variety of chemical reactions. Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing pathways: reversible photoisomerisation and loss of carbon dioxide . The reaction of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates with halogenated heterocycles leads to the formation of isoxazolones with substituted pyrimidine and benzoxazole rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The study of hydrogen-bonded supramolecular structures in ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates reveals the importance of intermolecular interactions in determining the dimensionality of the resulting structures . The liquid crystalline properties of isoxazole derivatives are characterized using techniques such as DSC and Polarising Optical Microscopy, which provide insights into their mesomorphic behavior . Additionally, DFT studies can provide information on the molecular electrostatic potential and leading molecular orbitals, which are indicative of the compound's reactivity and stability .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates are synthesized through N-acylation with natural and synthetic phthalimidylamino acids in the presence of carbodiimides, forming 2-aminoalkyloxazole-5-carboxylates upon irradiation. This process offers a pathway to chiral compounds and highlights the versatility of isoxazole derivatives in synthetic chemistry (Cox, Prager, Svensson, & Taylor, 2003). Similarly, ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate undergoes N-acylation leading to oxazoles that provide a foundation for further chemical manipulation and application in creating complex organic molecules (Cox, Prager, & Svensson, 2003).

Role in Heterocyclic Chemistry

The compound is essential in the synthesis of 5-substituted isoxazole-4-carboxylic esters, serving as a precursor for the biomimetic synthesis of complex molecules like α-cyclopiazonic acid. This demonstrates its critical role in accessing biologically relevant structures through synthetic routes (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Liquid Crystalline Properties

New series of 4,5-dihydroisoxazole-5-carboxylate derivatives synthesized from ethyl 3-ethylisoxazole-5-carboxylate have been studied for their liquid crystalline properties. This research opens avenues for the application of these compounds in materials science, particularly in the design of liquid crystal displays and other optoelectronic devices (Kotian, Kudva, Rai, & Byrappa, 2016).

Corrosion Inhibition

Pyranpyrazole derivatives, including ethyl 3-ethylisoxazole-5-carboxylate-based compounds, have been investigated as corrosion inhibitors for mild steel in the industrial pickling process. This highlights a potential industrial application in protecting metals from corrosion, thereby extending their life and reducing maintenance costs (Dohare, Ansari, Quraishi, & Obot, 2017).

Coordination Polymers

The versatility of ethyl 3-ethylisoxazole-5-carboxylate derivatives extends into the synthesis of coordination polymers with potential applications in catalysis, gas storage, and separation processes. These materials demonstrate the broad utility of isoxazole derivatives in constructing complex, functional structures (Cheng et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 3-ethyl-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-6-5-7(12-9-6)8(10)11-4-2/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEBIXLLZPVKDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558189 |

Source

|

| Record name | Ethyl 3-ethyl-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-ethylisoxazole-5-carboxylate | |

CAS RN |

90087-37-9 |

Source

|

| Record name | Ethyl 3-ethyl-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)